molecular formula C12H10O4 B1235077 (2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid CAS No. 50480-67-6

(2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid

Cat. No.: B1235077
CAS No.: 50480-67-6
M. Wt: 218.20 g/mol
InChI Key: YOVXRIACERVBAG-BLQYPLODSA-N
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Description

(2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid is a hexadienedioic acid compound characterized by a 2-hydroxy substituent and a specific (2Z,4E) configuration. This compound is notable for its conjugated diene structure, which is significant in various biological and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid can be achieved through a stereoselective one-pot method. This involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). The process includes a cascade reaction involving the addition of ketene dithioacetal to the ketone compound, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening by readdition of the methylthiolate anion .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis method described above can be scaled up for industrial applications, given its efficiency and the high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: (2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid exerts its effects involves its interaction with specific molecular targets. The conjugated diene structure allows it to participate in electron transfer reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application, such as antibacterial or anticancer activity.

Comparison with Similar Compounds

Uniqueness: (2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid is unique due to its specific (2Z,4E) configuration and the presence of both hydroxy and oxo functional groups

Properties

CAS No.

50480-67-6

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

(3E,5Z)-6-hydroxy-2-oxo-6-phenylhexa-3,5-dienoic acid

InChI

InChI=1S/C12H10O4/c13-10(9-5-2-1-3-6-9)7-4-8-11(14)12(15)16/h1-8,13H,(H,15,16)/b8-4+,10-7-

InChI Key

YOVXRIACERVBAG-BLQYPLODSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C=C/C(=O)C(=O)O)/O

SMILES

C1=CC=C(C=C1)C(=CC=CC(=O)C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=CC=CC(=O)C(=O)O)O

Synonyms

2-hydroxy-6-oxo-6-phenyl-2,4-hexadienoic acid
2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate
2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, (E,Z)-isomer
HOPDA

Origin of Product

United States

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